3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11F2NO3 This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a propanoic acid moiety through a Grignard reaction or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
- 3-(3-Methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring.
Properties
Molecular Formula |
C10H11F2NO3 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
3-amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-3-7(12)6(11)2-5(9)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) |
InChI Key |
DPXXDRVWSSTAAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(CC(=O)O)N)F)F |
Origin of Product |
United States |
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